N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (N1-C(=O)-C(=O)-N2) with distinct substituents:
- N1-substituent: A branched ethyl chain bearing a 1-methylindolin-5-yl group and a piperidin-1-yl moiety.
- N2-substituent: An ortho-tolyl (o-tolyl) group, i.e., a phenyl ring with a methyl group at the ortho position.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-18-8-4-5-9-21(18)27-25(31)24(30)26-17-23(29-13-6-3-7-14-29)19-10-11-22-20(16-19)12-15-28(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCJGQLHGVIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound with a molecular formula of C25H32N4O2 and a molecular weight of approximately 420.5 g/mol. This compound features a unique structural arrangement that includes an indoline moiety, a piperidine ring, and an oxalamide functional group, which are believed to confer specific biological activities relevant to medicinal chemistry.
Structural Characteristics
The compound's structure is characterized by:
- Indoline Moiety : Known for its role in modulating serotonin receptors.
- Piperidine Ring : Enhances interactions with various biological targets.
- Oxalamide Functional Group : Implicated in enzyme inhibition and receptor modulation.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the areas of neuropharmacology and cancer research. The following sections summarize key findings from studies on its biological activity.
Anticancer Properties
Preliminary studies suggest that this compound could act as a potential inhibitor of certain enzymes involved in cancer progression. The presence of the indoline structure may contribute to its anticancer effects by interacting with signaling pathways critical for tumor growth.
Neuropharmacological Effects
The combination of the indoline and piperidine components suggests potential activity in modulating neurotransmitter systems. Specific studies have shown that compounds with similar structures can influence serotonin receptor activity, which is crucial for treating mood disorders and other neurological conditions.
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Cell Viability Assays | Showed reduced viability in cancer cell lines, indicating potential anticancer activity. |
| Receptor Binding Assays | Demonstrated significant binding affinity to serotonin receptors, suggesting neuropharmacological relevance. |
| Enzyme Inhibition Assays | Indicated inhibition of acetylcholinesterase (AChE), which may enhance cholinergic signaling. |
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with serotonin receptors leading to altered neurotransmission.
- Enzyme Inhibition : Inhibition of AChE could enhance cholinergic activity, beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues in Medicinal Chemistry
The oxalamide scaffold is versatile, with modifications at N1 and N2 positions influencing bioactivity, solubility, and metabolic stability. Key comparisons include:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Aromatic Groups: The o-tolyl group in the target compound introduces steric hindrance and moderate electron-donating effects, which may enhance receptor binding compared to electron-withdrawing groups (e.g., chloro in GMC-3) . Heterocyclic Moieties: Piperidine (6-membered ring) in the target compound vs.
Synthetic Efficiency :
- Ethoxy-substituted compounds (e.g., Compound 21, ) exhibit higher yields (83%) compared to halogenated derivatives (e.g., Compound 19: 30%), suggesting electron-donating groups improve reaction efficiency . The target’s o-tolyl group (electron-donating) may similarly favor synthesis.
Metabolic Stability :
- Oxalamides like S336 show rapid metabolism in hepatocytes without amide hydrolysis, indicating stability in vivo . The target’s indoline-piperidine core may confer resistance to hydrolysis, though experimental validation is needed.
Structural analogs with indoline groups (e.g., –15) lack toxicity data, highlighting a gap for the target compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide with high yield and purity?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, ensuring intermediates are formed before proceeding to subsequent steps .
- Optimized Heating : Reflux conditions (e.g., glacial acetic acid at 100–120°C for 2–4 hours) are critical for cyclization or coupling reactions involving oxalamide derivatives .
- Purification : Recrystallization from solvents like ethanol or ethyl acetate improves purity. For example, oxalamide analogs have been recrystallized to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural features, such as the methylindolinyl and piperidinyl groups. Compare chemical shifts to similar oxalamide derivatives (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]) to confirm synthesis accuracy .
- Melting Point (MP) and Rf Values : Compare MP (e.g., 215–217°C for related oxalamides) and TLC retention factors (Rf) to literature data for identity verification .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as oxalamides may cause irritation (H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation or high-temperature reactions .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated skin should be washed with soap and water immediately .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the indolinyl (e.g., 1-methyl vs. 1-ethyl) or o-tolyl (e.g., ortho vs. para substituents) groups .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular cytotoxicity). For example, cyclopentyl-substituted oxalamides showed enhanced antimicrobial activity compared to linear alkyl chains .
- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC values .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzymatic activity) platforms to rule out assay-specific artifacts .
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to exclude batch-to-batch variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidinyl or indole derivatives) to identify trends or outliers .
Q. How can reaction conditions be optimized when dealing with sensitive functional groups during synthesis?
- Methodological Answer :
- Temperature Control : Use low-temperature (-10°C to 0°C) conditions for reactions involving acid-sensitive groups (e.g., tertiary amines in piperidinyl moieties) .
- Protecting Groups : Temporarily protect reactive sites (e.g., indolinyl NH with Boc groups) to prevent side reactions during coupling steps .
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings to improve yields of aryl-alkyl bonds .
Q. What orthogonal analytical techniques should be employed to confirm compound identity and purity when standard methods are inconclusive?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, especially for stereoisomers .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to confirm molecular composition .
- LC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry coupled with liquid chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
